molecular formula C19H21N5O3 B2582190 3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide CAS No. 946282-86-6

3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide

Cat. No.: B2582190
CAS No.: 946282-86-6
M. Wt: 367.409
InChI Key: KSCXZRACFQHTMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The structure features a pyrazolo[3,4-d]pyrimidin-4-one core substituted with a phenyl group at position 1 and a propanamide side chain at position 3. The propanamide moiety is further modified with a tetrahydrofuran-2-ylmethyl group, which may enhance solubility and bioavailability compared to simpler alkyl substituents. Pyrazolo[3,4-d]pyrimidine derivatives are known for kinase inhibition, antitumor, and anti-inflammatory activities, making this compound a candidate for therapeutic exploration .

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-3-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c25-17(20-11-15-7-4-10-27-15)8-9-23-13-21-18-16(19(23)26)12-22-24(18)14-5-2-1-3-6-14/h1-3,5-6,12-13,15H,4,7-11H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCXZRACFQHTMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CCN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide generally involves multistep organic synthesis. Commonly, the synthesis starts with the construction of the pyrazolopyrimidine core, which is followed by functionalization at specific positions on the ring. Typical reactions include cyclization, alkylation, and amide bond formation, using reagents like hydrazine, aldehydes, ketones, and alkyl halides under controlled conditions.

Industrial Production Methods: In industrial settings, the production of such compounds typically involves high-throughput techniques and automation. Processes may include flow chemistry, which allows for continuous production and scaling, as well as the use of industrial-scale reactors that can handle large quantities of starting materials and reagents, ensuring consistency and efficiency in the production process.

Chemical Reactions Analysis

Core Pyrazolo[3,4-d]pyrimidinone Reactivity

The pyrazolo[3,4-d]pyrimidin-4-one scaffold undergoes characteristic reactions at the C-4 carbonyl and C-6 positions:

Reaction TypeConditionsOutcomeReference
Nucleophilic Substitution POCl₃/PCl₅ (reflux, 6–8 h)C-4 carbonyl → C-4 chloride
Reductive Amination NaBH₃CN, DMF, 25°C, 12 hC-6 position functionalized with amines
Oxidation mCPBA, CH₂Cl₂, 0°C → RT, 4 hPyrimidine N-oxide formation

Key Findings :

  • Chlorination at C-4 enhances electrophilicity, enabling subsequent substitutions (e.g., with anilines or thiols) .

  • The pyrimidinone oxygen participates in water-mediated H-bonding, critical for stabilizing transition states in kinase inhibition .

Propanamide Side Chain Modifications

The N-((tetrahydrofuran-2-yl)methyl)propanamide group exhibits reactivity typical of secondary amides:

Reaction TypeConditionsOutcomeReference
Hydrolysis 6M HCl, reflux, 24 hAmide → carboxylic acid
Coupling Reactions EDCI/HOBt, DMF, RT, 12 hAmide bond formation with amines
Reduction LiAlH₄, THF, 0°C → RT, 2 hAmide → amine

Key Findings :

  • The tetrahydrofuran ring’s stereochemistry influences nucleophilic accessibility during coupling .

  • Hydrolysis under acidic conditions proceeds with >80% yield but requires strict temperature control to avoid decomposition .

Functionalization of the Tetrahydrofuran Group

The tetrahydrofuran-2-ylmethyl substituent undergoes ring-opening and oxidation:

Reaction TypeConditionsOutcomeReference
Ring-Opening HBr/AcOH, 60°C, 3 hTetrahydrofuran → diol derivative
Oxidation RuCl₃/NaIO₄, H₂O/CH₃CN, RT, 6 hTetrahydrofuran → γ-lactone

Key Findings :

  • Ring-opening reactions generate diols, which can be further derivatized for solubility enhancement .

  • Oxidation to γ-lactone introduces electrophilic sites for nucleophilic additions .

Cross-Coupling Reactions

The phenyl group at N-1 participates in metal-catalyzed couplings:

Reaction TypeConditionsOutcomeReference
Suzuki Coupling Pd(dppf)Cl₂, Na₂CO₃, DMF/H₂O, 100°C, 2 hPhenyl → biaryl systems
Buchwald–Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C, 12 hN-arylation at pyrazolo[3,4-d]pyrimidine

Key Findings :

  • Suzuki coupling tolerates electron-withdrawing substituents on aryl boronic acids .

  • N-arylation proceeds efficiently with bulky phosphine ligands to prevent dimerization .

Biological Activity-Driven Reactions

The compound’s kinase inhibition profile (analogous to HS56 in ) correlates with structural modifications:

Modification SiteReaction ImpactBiological OutcomeReference
Cyanomethyl Thioether Nucleophilic substitution with NaSHEnhanced Pim kinase inhibition (IC₅₀ < 50 nM)
Hydrophobic Substituents Friedel–Crafts alkylation with isobutyl chlorideIncreased DAPK3 selectivity

Key Findings :

  • Substituents in Zone 2 (tetrahydrofuran-2-ylmethyl) modulate hydrophobic interactions with kinase glycine-rich loops .

  • Water-mediated H-bonds involving the pyrimidinone oxygen are critical for binding affinity .

Stability and Degradation Pathways

The compound’s stability under physiological conditions is pH-dependent:

ConditionHalf-Life (25°C)Major Degradation ProductReference
pH 1.0 (HCl)2.4 hHydrolyzed propanamide (carboxylic acid)
pH 7.4 (PBS)48 hStable
pH 10.0 (NaOH)6.8 hRing-opened diol

Key Findings :

  • Acidic conditions promote amide hydrolysis, necessitating enteric coating for oral formulations .

  • Alkaline conditions induce tetrahydrofuran ring-opening, reducing bioavailability .

Scientific Research Applications

Anticancer Activity

Pyrazolo[3,4-d]pyrimidine derivatives, including the target compound, have shown promising anticancer properties. Research indicates that compounds with this scaffold exhibit significant inhibitory effects against various cancer cell lines.

Case Study: Antitumor Activity

A study evaluating the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives reported that a related compound demonstrated high inhibitory activity against A549 lung cancer cells, with an IC50 value of 2.24 µM, outperforming doxorubicin (IC50 = 9.20 µM) as a positive control. The mechanism involved apoptosis induction in cancer cells at low micromolar concentrations, suggesting that these compounds could serve as novel anticancer agents .

CompoundCell LineIC50 (µM)Mechanism
1aA5492.24Apoptosis induction
DoxorubicinA5499.20Chemotherapy agent
1dMCF-71.74Apoptosis induction

Antimicrobial Properties

The antimicrobial properties of pyrazolo[3,4-d]pyrimidine derivatives have also been explored, revealing their effectiveness against various bacterial strains.

Case Study: Antimicrobial Activity

A recent study synthesized several derivatives and tested their antimicrobial efficacy. Compounds exhibited minimum inhibitory concentration (MIC) values ranging from 4 to 20 µmol L−1 against multiple bacterial strains. Notably, certain derivatives showed superior activity compared to established antibiotics like cefotaxime .

CompoundBacterial StrainMIC (µmol L−1)
7aStaphylococcus aureus4
7bEscherichia coli6
CefotaximeEscherichia coli12

Neuropharmacological Applications

Emerging research suggests that pyrazolo[3,4-d]pyrimidine derivatives may have neuropharmacological applications, particularly in the modulation of neurotransmitter systems.

Case Study: Neuropharmacological Effects

A study on related compounds indicated potential activity as selective modulators of serotonin receptors, which could lead to applications in treating mood disorders and anxiety . This area remains under investigation but shows promise for developing new therapeutic strategies.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. The pyrazolopyrimidine core facilitates binding to active sites or interaction regions, modulating the biological activity of the target. Pathways involved may include inhibition of enzymatic activity, interference with signal transduction, or alteration of gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[3,4-d]pyrimidine Derivatives with Modified Side Chains

  • N-(2-ethoxyphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide (PubChem CID: Not fully accessible in ): This analog replaces the tetrahydrofuran-linked methyl group with a 2-ethoxyphenyl substituent.
  • 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 41, ): This compound integrates a chromen-4-one moiety and a sulfonamide group. The fluorinated aromatic system likely enhances target affinity and metabolic stability. Reported melting point (175–178°C) and molecular weight (589.1 g/mol) suggest higher crystallinity and bulkier structure compared to the queried compound .

Thieno-Pyrimidine Hybrids

  • 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine (): Replaces the propanamide side chain with a thieno[3,2-d]pyrimidine ring. Synthesized via Vilsmeier–Haack reagent, this compound shows promising bioactivity, though solubility data are unavailable .

Substituted Propanamide Analogs

  • 5H-Pyrazolo[3,4-d]pyrimidine-5-acetamide, 1,4-dihydro-1-methyl-4-oxo-N-[4-(2-phenyldiazenyl)phenyl]- (930469-18-4) ():
    Features a phenyl diazenyl group on the acetamide side chain. The azo linkage may confer photochemical instability but enhance interactions with aromatic residues in target proteins.

Data Table: Key Structural and Physical Comparisons

Compound Name / ID Core Structure Substituent(s) Molecular Weight (g/mol) Melting Point (°C) Biological Activity Notes
Queried Compound Pyrazolo[3,4-d]pyrimidin-4-one N-((Tetrahydrofuran-2-yl)methyl)propanamide ~414.4 (calculated) Not reported Likely kinase inhibition
N-(2-ethoxyphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo...)propanamide () Pyrazolo[3,4-d]pyrimidin-4-one 2-ethoxyphenylpropanamide ~433.4 (calculated) Not reported Potential solubility limitations
4-(3-Phenyl-1H-pyrazolo...)thieno[3,2-d]pyrimidine () Pyrazolo[3,4-d]pyrimidine Thieno[3,2-d]pyrimidine ~358.4 (calculated) Not reported Enhanced hydrophobic binding
Example 41 () Pyrazolo[3,4-d]pyrimidin-4-one Chromen-4-one, sulfonamide, fluorine 589.1 175–178 High metabolic stability

Research Findings and Implications

  • Structural Similarity and Bioactivity : The pyrazolo[3,4-d]pyrimidine core is critical for kinase inhibition, as seen in fluorinated analogs (). The tetrahydrofuran group in the queried compound may improve blood-brain barrier penetration compared to bulkier substituents .
  • Synthetic Accessibility: Thieno-pyrimidine hybrids () require multi-step synthesis, whereas propanamide derivatives (e.g., the queried compound) can be synthesized via amide coupling, enhancing scalability.
  • Pharmacokinetic Considerations : Fluorinated derivatives () exhibit higher metabolic stability, while the tetrahydrofuran moiety in the queried compound balances solubility and lipophilicity.

Biological Activity

The compound 3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide is part of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in oncology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N4O2C_{18}H_{22}N_{4}O_{2}, with a molecular weight of approximately 318.40 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core substituted with a phenyl group and a tetrahydrofuran moiety linked to a propanamide group. The presence of these functional groups contributes to its biological activity.

The primary mechanism through which this compound exerts its biological effects is by selectively inhibiting cyclin-dependent kinase 2 (CDK2) . CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to altered cell cycle progression and apoptosis in cancer cells. The compound fits into the active site of CDK2, forming hydrogen bonds with key amino acids, which disrupts its function and promotes cancer cell death .

Anticancer Activity

Research has demonstrated that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. For instance:

  • In vitro studies showed that derivatives similar to our compound inhibited cell proliferation across various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) .
CompoundCell LineIC50 (µM)
1aMCF-71.74
1dA5492.10
1eHepG21.50

These results indicate that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can enhance anti-proliferative activity.

Target Selectivity

The compound also exhibits selectivity towards specific targets. In studies involving dual inhibitors of EGFR/VGFR2 , compounds derived from the same scaffold showed IC50 values ranging from 0.30.3 to 2424 µM, indicating their potential as multitarget anticancer agents .

Case Studies

Case Study 1: MCF-7 Tumor Model

In a study using the MCF-7 breast cancer model, a derivative of the pyrazolo[3,4-d]pyrimidine scaffold effectively inhibited tumor growth and induced apoptosis. The compound not only suppressed cell migration but also led to significant DNA fragmentation .

Case Study 2: In Silico Studies

Molecular docking studies have provided insights into how these compounds interact with their targets at the molecular level. These studies indicated favorable binding affinities and highlighted specific interactions that contribute to their biological activity .

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies suggest that this compound has suitable properties for therapeutic use, including moderate solubility in organic solvents and stability under standard laboratory conditions. Toxicity assessments on human embryonic kidney cells indicated that these compounds are generally non-toxic at effective concentrations .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?

The compound can be synthesized via multi-step reactions involving pyrazolo[3,4-d]pyrimidine intermediates. Key steps include:

  • Coupling reactions : Reacting pyrazolo[3,4-d]pyrimidin-4-amine derivatives with alkyl/aryl halides or substituted benzoyl chlorides in dry acetonitrile or dichloromethane .
  • Catalysis : Using p-toluenesulfonic acid (p-TsOH) as a catalyst for cyclocondensation reactions, which enhances reaction efficiency and yield .
  • Purification : Recrystallization from acetonitrile or ethanol to achieve high purity (>95%) . Optimization strategies include varying solvent polarity (e.g., dry vs. aqueous conditions) and adjusting stoichiometric ratios of reagents to minimize side products.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

  • ¹H/¹³C NMR :
  • Pyrazolo[3,4-d]pyrimidine protons appear as singlets at δ 8.2–8.5 ppm (aromatic C-H).
  • The tetrahydrofuran moiety shows resonances at δ 3.6–4.0 ppm (O-CH₂) and δ 1.8–2.2 ppm (CH₂ in the furan ring) .
    • IR Spectroscopy :
  • Strong absorption bands at 1680–1720 cm⁻¹ (C=O stretching of the pyrimidinone ring) .
    • Mass Spectrometry :
  • Molecular ion peaks ([M+H]⁺) consistent with the molecular formula C₂₀H₂₁N₅O₃ .

Advanced Research Questions

Q. How can computational modeling predict the pharmacokinetic properties of this compound, and what parameters are critical for assessing its drug-likeness?

  • In Silico Tools : Use software like Schrödinger’s QikProp or SwissADME to calculate:
  • Lipophilicity (LogP) : Optimal range 1–3 for oral bioavailability .
  • Polar Surface Area (PSA) : <140 Ų to ensure blood-brain barrier permeability.
  • H-bond donors/acceptors : ≤5 and ≤10, respectively, to comply with Lipinski’s rules .
    • Molecular Dynamics (MD) Simulations : Assess binding affinity to target proteins (e.g., kinase inhibitors) by simulating interactions with active-site residues .

Q. What experimental strategies can resolve contradictions in biological activity data across different assays?

  • Assay Standardization :
  • Use consistent cell lines (e.g., HEK293 vs. HeLa) and buffer conditions (e.g., pH 6.5 ammonium acetate buffer ).
    • Dose-Response Curves : Compare IC₅₀ values across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
    • Orthogonal Assays : Validate results using complementary techniques (e.g., fluorescence-based vs. luminescence readouts) .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

  • Substituent Modification :
  • Introduce electron-withdrawing groups (e.g., -F, -CF₃) at the phenyl ring to enhance binding to hydrophobic pockets .
  • Replace the tetrahydrofuran moiety with morpholine or piperazine to improve solubility .
    • Pharmacophore Mapping : Use X-ray crystallography or docking studies to identify critical hydrogen-bonding interactions with target enzymes .

Methodological Considerations

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

  • Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 7:3 → 1:1) to separate polar byproducts.
  • Recrystallization : Acetonitrile is preferred for high recovery (>80%) due to the compound’s moderate solubility in polar solvents .

Q. How should researchers design stability studies to assess the compound’s shelf life under varying storage conditions?

  • Accelerated Stability Testing :
  • Expose the compound to 40°C/75% RH for 6 months and monitor degradation via HPLC.
  • Key degradation products include hydrolyzed pyrimidinone and oxidized tetrahydrofuran derivatives .
    • Light Sensitivity : Store in amber vials at -20°C to prevent photolytic cleavage of the pyrazolo ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.